molecular formula C14H10ClNOS B8614703 4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine

4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine

Cat. No.: B8614703
M. Wt: 275.8 g/mol
InChI Key: VYUSGBOXWPJTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H10ClNOS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H10ClNOS

Molecular Weight

275.8 g/mol

IUPAC Name

4-chloro-3-(3-methoxyphenyl)thieno[2,3-b]pyridine

InChI

InChI=1S/C14H10ClNOS/c1-17-10-4-2-3-9(7-10)11-8-18-14-13(11)12(15)5-6-16-14/h2-8H,1H3

InChI Key

VYUSGBOXWPJTFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC3=NC=CC(=C23)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4(7H)-one (Description 42) (465 mg, 1.807 mmol) and phosphorus oxychloride (5 mL, 53.6 mmol) was heated at 110° C. for 1 h. After cooling to RT, the mixture was poured onto ice, stirred for 30 min and then extracted with DCM (10 mL×3). The organic layers were combined, washed with saturated NaHCO3 solution (100 mL), brine (100 mL), filtered through phase separator and evaporated in vacuo. The residue was purified by chromatography on silica, eluting with a gradient of 0-40% ethyl acetate in cyclohexane, to give the title compound (424 mg). LCMS (A) m/z: 278 [M+1]+, Rt 1.33 min (acidic).
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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